molecular formula C11H11F3 B1390582 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene CAS No. 1204295-76-0

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1390582
CAS No.: 1204295-76-0
M. Wt: 200.2 g/mol
InChI Key: WRARIAWAMPJVOY-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydronaphthalene ring. The trifluoromethyl group, known for its strong electron-withdrawing properties, significantly influences the chemical behavior and applications of the compound. This compound finds relevance in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered intermediates . This process often employs reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator under controlled conditions.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow strategies to streamline the synthesis and ensure scalability . These methods often involve the use of cesium fluoride as the primary fluorine source, facilitating the rapid generation of trifluoromethylated intermediates.

Chemical Reactions Analysis

Types of Reactions: 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while substitution reactions can produce various trifluoromethylated aromatic compounds.

Mechanism of Action

The mechanism by which 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene exerts its effects is primarily influenced by the trifluoromethyl group. This group induces strong polarization of neighboring groups, increasing local hydrophobicity and enhancing metabolic stability . The compound can interact with various molecular targets, including enzymes and receptors, through its electron-withdrawing properties, affecting their activity and function.

Comparison with Similar Compounds

Uniqueness: 5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the combination of the trifluoromethyl group and the tetrahydronaphthalene ring. This structure imparts distinct electronic and steric properties, making it particularly valuable in applications requiring enhanced stability and specific reactivity profiles .

Properties

IUPAC Name

5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRARIAWAMPJVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232796
Record name 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204295-76-0
Record name 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-5-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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